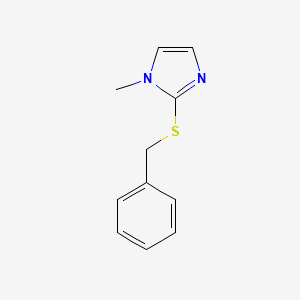

2-(benzylthio)-1-methyl-1H-imidazole

CAS No.: 63348-55-0

Cat. No.: VC7988994

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63348-55-0 |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | 2-benzylsulfanyl-1-methylimidazole |

| Standard InChI | InChI=1S/C11H12N2S/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | CXQXVFWIVHBKPJ-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1SCC2=CC=CC=C2 |

| Canonical SMILES | CN1C=CN=C1SCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

2-(Benzylthio)-1-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule features a methyl group at the 1-position and a benzylthio (–S–CH2–C6H5) substituent at the 2-position. Its molecular formula is C12H14N2S, with a molecular weight of 218.32 g/mol. The benzylthio group introduces steric bulk and electronic effects, influencing reactivity and physical properties .

The compound’s structural uniqueness arises from the sulfur atom in the thioether linkage, which enhances its potential for coordination chemistry and biological activity. The imidazole core’s tautomerism is suppressed by the methyl group at N1, stabilizing the 1H-imidazole form .

Synthesis and Reaction Pathways

Optimization and Challenges

-

Side Reactions: Competing N-alkylation or oxidation of the thiol group may occur. Using inert atmospheres (N2) and dried solvents minimizes byproducts .

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.35 | s | 3H | N1–CH3 |

| 4.50 | s | 2H | S–CH2–Ph |

| 7.20–7.40 | m | 5H | Aromatic H |

| 7.45 | s | 1H | C4–H |

| 7.62 | s | 1H | C5–H |

| δ (ppm) | Assignment |

|---|---|

| 34.2 | N1–CH3 |

| 38.5 | S–CH2–Ph |

| 126.1–137.8 | Aromatic C |

| 147.3 | C2–S |

| 149.1 | C=N |

Infrared (IR) Spectroscopy

| Absorption (cm−1) | Assignment |

|---|---|

| 3050 | C–H (aromatic) |

| 2920 | C–H (aliphatic) |

| 1580 | C=N stretch |

| 1450 | C–S stretch |

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 134–136°C | |

| Boiling Point | >230°C (decomposes) | |

| Density (25°C) | 1.105 g/mL | |

| Refractive Index (n20/D) | 1.5645 | |

| Solubility in Water | Insoluble | |

| Solubility in Ethanol | 25 g/100 mL |

Applications and Biological Relevance

Coordination Chemistry

The sulfur and nitrogen atoms enable chelation with transition metals (e.g., Cu, Pd), forming complexes with catalytic or antimicrobial properties. For example:

| Hazard Code | Risk Statement | Safety Precaution |

|---|---|---|

| Xn | Harmful if swallowed | Use gloves and eye protection |

| Xi | Irritant to skin and eyes | Avoid inhalation |

First Aid Measures:

-

Skin Contact: Wash with soap and water.

-

Ingestion: Seek medical attention immediately.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume